1-(4-Methoxy-2,6-dimethylphenyl)ethanol
Description
1-(4-Methoxy-2,6-dimethylphenyl)ethanol is a substituted aromatic alcohol featuring a methoxy group and two methyl groups on the benzene ring, with an ethanol moiety attached to the para position relative to the methoxy group. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis.
Properties
CAS No. |
19447-02-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24g/mol |
IUPAC Name |
1-(4-methoxy-2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6,9,12H,1-4H3 |
InChI Key |
AGRUUJHVSXQVDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(C)O)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Table 2: Reaction Yields and Selectivity in Analogous Systems
Key Observations :
- The hydroxyl group in 1-(4-Methoxy-2,6-dimethylphenyl)pyrrolidin-3-ol () led to moderate yields (31–70%) in alkylation reactions, with high trans-selectivity (>20:1), suggesting that steric and electronic effects from the aryl substituents influence reaction outcomes .
- In contrast, the absence of a hydroxyl group in 1-(4-Methoxy-2,6-dimethylphenyl)pyrrolidine resulted in negligible yields under similar Lewis acid conditions (), highlighting the critical role of functional groups in reactivity .
Preparation Methods
Friedel-Crafts Acylation to Form 1-(4-Methoxy-2,6-dimethylphenyl)ethanone
The synthesis begins with the formation of the ketone precursor, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS 60999-76-0), via Friedel-Crafts acylation. In this reaction, acetyl chloride reacts with 4-methoxy-2,6-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methoxy and methyl groups direct electrophilic substitution to the para position relative to the methoxy group, ensuring regioselectivity.
Reaction Conditions :
Reduction of the Ketone to Ethanol
The ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation of the resulting alkoxide.
Reaction Conditions :
-
Reducing Agent: NaBH₄ (2.0 equiv)
-
Solvent: Methanol
-
Temperature: 0°C to room temperature
-
Reaction Time: 4–6 hours
Data Table 1: Friedel-Crafts/Reduction Route
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 0–25°C | 70 |
| Ketone Reduction | NaBH₄ | Methanol | 0–25°C | 88 |
| Overall Yield | 61.6 |
Grignard Reaction with Pre-functionalized Aromatic Substrates
Synthesis of 4-Methoxy-2,6-dimethylbenzyl Magnesium Bromide
This method involves the preparation of a Grignard reagent from 1-bromo-4-methoxy-2,6-dimethylbenzene. The aryl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.
Reaction Conditions :
-
Substrate: 1-Bromo-4-methoxy-2,6-dimethylbenzene
-
Solvent: THF
-
Temperature: Reflux (66°C)
-
Reaction Time: 2–3 hours
Addition to Acetaldehyde
The Grignard reagent is then reacted with acetaldehyde to form the secondary alcohol. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acidic workup.
Reaction Conditions :
-
Electrophile: Acetaldehyde (1.1 equiv)
-
Solvent: THF
-
Temperature: −78°C (slow warming to room temperature)
-
Workup: 3N HCl followed by Na₂CO₃ neutralization
Data Table 2: Grignard Route
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Grignard Formation | Mg, THF | THF | Reflux | 95 |
| Aldehyde Addition | Acetaldehyde | THF | −78°C → 25°C | 78 |
| Overall Yield | 74.1 |
Direct Methoxylation of 2,6-Dimethylphenol Derivatives
Methoxylation Using Methanol and Acid Catalysis
In this approach, 2,6-dimethylphenol undergoes methoxylation at the para position using methanol and sulfuric acid as a Brønsted acid catalyst. The reaction proceeds via electrophilic aromatic substitution, with the acid protonating methanol to generate a methyloxonium ion as the electrophile.
Reaction Conditions :
Subsequent Hydroxylation via Epoxide Intermediate
The methoxylated product is then converted to the ethanol derivative through epoxidation and hydrolysis. Using a Darzens reaction with methyl chloroacetate, an epoxide intermediate is formed, which is subsequently hydrolyzed under basic conditions to yield the alcohol.
Reaction Conditions :
-
Epoxidation: Methyl chloroacetate, NaOMe (methanol solvent)
-
Hydrolysis: NaOH (aqueous), followed by HCl neutralization
-
Temperature: −15°C (epoxidation), 100°C (hydrolysis)
Data Table 3: Methoxylation/Hydroxylation Route
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methoxylation | H₂SO₄, MeOH | Methanol | 50°C | 65 |
| Epoxidation | ClCH₂COOMe, NaOMe | Methanol | −15°C | 80 |
| Hydrolysis | NaOH, HCl | H₂O/THF | 100°C | 72 |
| Overall Yield | 37.4 |
Comparative Analysis of Synthetic Routes
Data Table 4: Method Comparison
| Method | Key Advantage | Limitation | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts/Reduction | High-purity product | Requires toxic AlCl₃ | Moderate | Medium |
| Grignard Reaction | Excellent regioselectivity | Sensitive to moisture | Low | High |
| Methoxylation/Hydroxylation | Uses inexpensive reagents | Multi-step, lower overall yield | High | Low |
Industrial Optimization Strategies
Catalyst Recycling in Friedel-Crafts Reactions
Recent advances enable the reuse of AlCl₃ catalysts by immobilizing them on mesoporous silica supports, reducing waste and cost.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methoxy-2,6-dimethylphenyl)ethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor (e.g., 1-(4-Methoxy-2,6-dimethylphenyl)ethanone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Evidence from analogous compounds suggests optimizing solvent polarity (e.g., ethanol or THF) and temperature to enhance reduction efficiency . Catalytic hydrogenation with palladium or nickel catalysts may also be explored under controlled pressure. Reaction monitoring via TLC or GC-MS is critical to identify intermediates and optimize stoichiometry .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic substitution pattern and hydroxyl/methoxy group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹, C-O-C for methoxy at ~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity, HPLC with UV detection or GC-MS can quantify impurities, while X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. How can solubility and stability be evaluated under varying experimental conditions?
- Methodological Answer : Solubility profiles in polar (water, ethanol) and nonpolar solvents (hexane, DCM) should be assessed via gravimetric or spectrophotometric methods. Stability studies under different pH (1–13), temperatures (4°C to reflux), and light exposure can identify degradation pathways. Techniques like accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC analysis are recommended. Thermodynamic solubility parameters (e.g., Hansen solubility parameters) guide solvent selection for reaction design .
Advanced Research Questions
Q. What computational strategies can predict reactivity and intermolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess potential binding affinities with biological targets (e.g., enzymes or receptors). Molecular Dynamics (MD) simulations evaluate solvation effects and conformational stability in different solvents. Software like Gaussian or Schrödinger Suite is typically employed .
Q. How can contradictory reports on biological activity (e.g., antimicrobial efficacy) be systematically addressed?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain, inoculum size). Standardized protocols (CLSI guidelines) with positive/negative controls are essential. Dose-response curves (IC₅₀/EC₅₀) and time-kill assays clarify potency. Comparative studies using derivatives (e.g., varying methoxy or methyl groups) can isolate structural determinants of activity. Synergy with commercial antibiotics should also be tested via checkerboard assays .
Q. What biocatalytic approaches could enhance the sustainability of its synthesis?
- Methodological Answer : Enzymatic reduction using alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Daucus carota cells) offers greener alternatives to traditional reductants like LiAlH₄. Immobilized enzymes or engineered microbial strains improve reusability and selectivity. Solvent-free systems or biocompatible ionic liquids reduce environmental impact. Process optimization via Design of Experiments (DoE) maximizes conversion rates and minimizes waste .
Q. How do structural modifications (e.g., substituent variation) influence physicochemical and pharmacological properties?
- Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies should compare analogs with altered substituents (e.g., -OCH₃ → -Cl, -CH₃ → -CF₃). Key parameters include logP (lipophilicity), pKa (acidity), and membrane permeability (via PAMPA assays). In vitro assays (e.g., CYP450 inhibition, plasma protein binding) and in silico ADMET profiling predict pharmacokinetic behavior. X-ray/NMR of protein-ligand complexes elucidates binding modes .
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?
- Methodological Answer : OECD guidelines (e.g., Test 301 for biodegradation) evaluate mineralization rates in aqueous/soil matrices. Ecotoxicity assays using Daphnia magna (acute toxicity) and algae (growth inhibition) quantify environmental risk. Bioaccumulation potential is estimated via octanol-water partition coefficients (logKₒw). Advanced mass spectrometry (LC-QTOF) identifies transformation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
